5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic Acid
Overview
Description
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid is a fluorinated organic compound with the molecular formula C7H5F9O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid backbone. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For example, the reaction of 4,4-bis(trifluoromethyl)pentanoic acid with trifluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is investigated for potential therapeutic applications due to its unique properties.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Similar in structure but with a hydroxyl group.
3,5-Bis(trifluoromethyl)aniline: Contains trifluoromethyl groups but in an aromatic ring.
Methyl (3R)-3-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate: An ester derivative with similar fluorinated groups.
Uniqueness
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid is unique due to its multiple trifluoromethyl groups, which impart high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-5(9,10)4(6(11,12)13,7(14,15)16)2-1-3(17)18/h1-2H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCHKVPLFZBIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209349 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-48-0 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5634-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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